2H-Pyrano[3,2-c]quinoline, 5-chloro-9-methoxy-2,2-dimethyl-
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Overview
Description
2H-Pyrano[3,2-c]quinoline, 5-chloro-9-methoxy-2,2-dimethyl- is a heterocyclic compound that belongs to the pyranoquinoline family. These compounds are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. The unique structure of 2H-Pyrano[3,2-c]quinoline, 5-chloro-9-methoxy-2,2-dimethyl- makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 2H-Pyrano[3,2-c]quinoline, 5-chloro-9-methoxy-2,2-dimethyl- can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxyquinolin-2-ones with propargylic alcohols under acid-catalyzed conditions. This reaction proceeds via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization sequence to form the pyranoquinoline core . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2H-Pyrano[3,2-c]quinoline, 5-chloro-9-methoxy-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Halogenation and alkylation reactions are common, where reagents such as halogens and alkyl halides are used.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
2H-Pyrano[3,2-c]quinoline, 5-chloro-9-methoxy-2,2-dimethyl- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antibacterial, antimalarial, and anti-inflammatory properties.
Biology: The compound is used in biological assays to study its effects on various cellular processes.
Industry: It is used in the synthesis of pharmaceuticals and other bioactive molecules.
Mechanism of Action
The mechanism of action of 2H-Pyrano[3,2-c]quinoline, 5-chloro-9-methoxy-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes such as EGFR and BRAF V600E, which are involved in cell proliferation and survival . The compound’s structure allows it to bind to these targets, thereby modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
2H-Pyrano[3,2-c]quinoline, 5-chloro-9-methoxy-2,2-dimethyl- can be compared with other pyranoquinoline derivatives such as:
Pyrano[3,2-c]quinoline-3-carboxylates: These compounds also exhibit anticancer activity and are synthesized using similar methods.
Furo[3,2-c]quinolones: These derivatives have similar biological activities but differ in their structural motifs.
Indole derivatives: While not structurally identical, indole derivatives share some biological activities and synthetic routes.
The uniqueness of 2H-Pyrano[3,2-c]quinoline, 5-chloro-9-methoxy-2,2-dimethyl- lies in its specific substitution pattern, which imparts distinct biological properties and synthetic versatility.
Properties
CAS No. |
61929-98-4 |
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Molecular Formula |
C15H14ClNO2 |
Molecular Weight |
275.73 g/mol |
IUPAC Name |
5-chloro-9-methoxy-2,2-dimethylpyrano[3,2-c]quinoline |
InChI |
InChI=1S/C15H14ClNO2/c1-15(2)7-6-10-13(19-15)11-8-9(18-3)4-5-12(11)17-14(10)16/h4-8H,1-3H3 |
InChI Key |
YXTTWLGYQBUYAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C3=C(C=CC(=C3)OC)N=C2Cl)C |
Origin of Product |
United States |
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